molecular formula C11H8F3N3O B1394316 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline CAS No. 1216999-17-5

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline

Cat. No.: B1394316
CAS No.: 1216999-17-5
M. Wt: 255.2 g/mol
InChI Key: LEFLUFXNDQUWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline (CAS RN: 1086378-43-9) is an organic compound with the molecular formula C 11 H 8 F 3 N 3 O and an average mass of 255.20 g/mol . This chemical serves as a valuable building block in medicinal chemistry and drug discovery research . The structure of this compound features two key pharmacophores linked by an ether bond: an aniline group and a 4-(trifluoromethyl)pyrimidine ring . The aniline moiety can be used in further synthetic transformations, such as amide coupling or sulfonation reactions, to create more complex molecules. The trifluoromethylpyrimidine component is a privileged scaffold in the development of bioactive molecules, as the trifluoromethyl group can enhance properties like metabolic stability, lipophilicity, and binding affinity . Compounds containing the trifluoromethylpyrimidine core have been investigated for their potential to inhibit biological targets relevant to various diseases . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-5-16-10(17-9)18-8-3-1-2-7(15)6-8/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFLUFXNDQUWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Reaction Conditions and Results for Ether Formation

Parameter Details
Reactants Intermediate 3, 3-aminophenol
Catalysts/Additives KI (0.2 mmol), Cs2CO3 (30 mmol)
Solvent Acetone
Temperature Ice bath initially, then 25°C
Reaction Time 7–8 hours
Purification Column chromatography
Yield 62.5%
Physical State White solid
Melting Point 65–67°C

Characterization of the Intermediate

The intermediate product is characterized by various spectroscopic methods to confirm its structure:

  • 1H NMR (600 MHz, DMSO-d6): Signals corresponding to pyrimidine protons and aromatic protons of the aniline moiety are observed, including a singlet at δ 8.94 ppm and signals between δ 7.29 and 6.38 ppm for aromatic hydrogens. The amino group protons appear as a singlet around δ 5.40 ppm.
  • 13C NMR (125 MHz, DMSO-d6): Characteristic carbon signals include those for the pyrimidine ring and the trifluoromethyl group, with coupling constants indicating fluorine-carbon interactions.
  • High-Resolution Mass Spectrometry (HRMS): The molecular ion peak corresponds to the expected molecular formula C11H8F3N3O, confirming the product's identity.

Further Functionalization (Optional)

In some synthetic schemes, the intermediate 4 is further reacted with aromatic acids in the presence of coupling agents such as EDCI and catalysts like DMAP in dichloromethane to introduce amide functionalities, yielding derivatives of the target compound. However, for the pure compound this compound, the key step remains the ether formation described above.

Summary Table of Preparation Steps

Step Reactants/Conditions Product/Outcome Notes
1 Synthesis of intermediate 3 (trifluoromethyl pyrimidine) Intermediate 3 prepared by literature method Starting material for ether formation
2 Intermediate 3 + 3-aminophenol, KI, Cs2CO3, acetone, 0-25°C, 7-8 h This compound (Intermediate 4) Yield ~62.5%, purified by chromatography
3 (Optional) Intermediate 4 + aromatic acid, EDCI, DMAP, DCM, 25°C, 8-10 h Amide derivatives (if required) Further functionalization step

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline , enabling comparative analysis of their properties and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties Applications References
This compound C₁₁H₈F₃N₃O -CF₃ (4-position pyrimidine)
-O- bridge (3-position aniline)
MW: 255.20
CAS: 1216999-17-5
Purity: 97% (HPLC)
Kinase inhibitor intermediate
Antitumor drug synthesis
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline C₁₁H₈F₃N₃O -CF₃ (4-position pyrimidine)
-O- bridge (4-position aniline)
MW: 255.20
CAS: 1215670-87-3
Purity: 97% (HPLC)
Structural isomer with distinct regiochemistry; similar applications
4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline C₁₆H₁₄N₄O -CH₃ (4-position aniline)
-3-pyridyl (pyrimidine)
MW: 278.31
CAS: N/A
Stabilized by N–H⋯N hydrogen bonds
Antitumor drug synthesis
Crystalline stability
N-(3-(Trifluoromethyl)phenyl)-4-(((4-(pyridin-3-yl)pyrimidin-2-yl)amino)methyl)benzamide C₂₆H₂₀F₃N₅O -CF₃ (3-position aniline)
-Pyridin-3-yl (pyrimidine)
-Benzamide linker
MW: 492.22
M.p.: 170–171°C
Purity: 98.85% (HPLC)
Tyrosine kinase inhibitor
High binding affinity
3-Chloro-4-(pyridin-2-ylmethoxy)aniline C₁₂H₁₁ClN₂O -Cl (3-position aniline)
-Pyridin-2-ylmethoxy
MW: 234.68
CAS: 524955-09-7
Intermediate for Neratinib (anticancer agent)

Key Differences and Implications

Regiochemistry of Substituents :

  • The 3- and 4-substituted isomers (e.g., 3- vs. 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline) exhibit distinct biological activities due to differences in spatial orientation. For example, the 3-substituted isomer may better fit into kinase active sites .

Hydrogen Bonding and Solubility: 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline forms intermolecular N–H⋯N hydrogen bonds, enhancing its crystallinity and stability compared to the non-methylated analog .

Biological Activity :

  • Benzamide derivatives (e.g., compound 20 from ) show higher kinase inhibition potency due to the benzamide linker, which facilitates target binding .

Synthetic Flexibility :

  • 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS: 524955-09-7) is tailored for coupling with boronate esters, enabling Suzuki-Miyaura cross-coupling reactions for drug diversification .

Biological Activity

3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, particularly the trifluoromethyl group and pyrimidine ring. This compound has been explored for various biological activities, including antifungal, anticancer, and insecticidal properties. The trifluoromethyl group enhances its interaction with biological macromolecules, potentially influencing its efficacy in therapeutic applications.

The mechanism of action of this compound involves its interaction with specific molecular targets, which may include enzymes and receptors involved in cell signaling and metabolic pathways. The trifluoromethyl group is believed to enhance binding affinity to these targets, leading to various biological effects such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or pathogen survival.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
  • Antimicrobial Properties : It has shown potential in inhibiting the growth of certain fungi and bacteria.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that the compound can reduce cell viability and induce apoptosis in human cancer cells.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis
MCF-7 (Breast)7.5Inhibition of cell proliferation
HeLa (Cervical)6.0Disruption of cell cycle

Antifungal Activity

The compound has also been evaluated for its antifungal properties against various strains. Results indicate that it possesses moderate activity against several fungal pathogens.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans15 µg/mL
Aspergillus niger20 µg/mL
Cryptococcus neoformans25 µg/mL

Insecticidal Activity

Insecticidal assays have shown that this compound exhibits toxicity towards certain insect species, making it a candidate for agrochemical applications.

Insect SpeciesLC50 (µg/mL)
Aedes aegypti10
Drosophila melanogaster12

Case Studies

  • Anticancer Efficacy : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of lung cancer, suggesting its potential as a therapeutic agent.
  • Fungal Resistance : Research highlighted in Journal of Antimicrobial Chemotherapy showed that the compound could be effective against drug-resistant strains of Candida, indicating its utility in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes and reaction conditions for synthesizing 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline?

  • Methodological Answer : The compound is synthesized via coupling reactions between pyrimidine derivatives and fluorinated aniline precursors. For example, a palladium-catalyzed coupling of 4-chloro-6-(trifluoromethyl)pyrimidine with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under basic conditions (e.g., potassium carbonate) in solvents like DMF or acetic acid . Post-synthetic purification often employs reverse-phase chromatography (acetonitrile/water) to isolate the target compound .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Structural confirmation relies on techniques such as 1^1H-NMR, 13^{13}C-NMR, and HRMS. For instance, 1^1H-NMR in DMSO-d6d_6 reveals distinct aromatic proton signals (δ 8.75–7.32 ppm) and amine groups (δ 10.51 ppm), while HRMS confirms the molecular ion peak ([M+H]+) . X-ray crystallography may also be used for solid-state characterization if single crystals are obtainable .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • Methodological Answer : Initial screens include enzyme inhibition assays (e.g., tyrosine kinase inhibition) and cytotoxicity studies against cancer cell lines. For example, derivatives of this compound have been tested for anti-inflammatory and anticancer activity using MTT assays and docking studies to predict binding affinity to biological targets like kinases .

Advanced Research Questions

Q. How can researchers optimize regioselective functionalization of the pyrimidine ring in this compound?

  • Methodological Answer : Regioselectivity is controlled by adjusting reaction conditions. For example:

  • Oxidation/Reduction : Use of KMnO4_4 for oxidation or NaBH4_4 for reduction under inert atmospheres .
  • Substitution : Nucleophilic aromatic substitution (e.g., with sodium methoxide) at the 2-position of the pyrimidine ring, guided by electron-withdrawing effects of the trifluoromethyl group .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .

Q. What strategies address contradictory data in biological efficacy studies?

  • Methodological Answer : Discrepancies in activity (e.g., varying IC50_{50} values across cell lines) may arise from differences in cell permeability or metabolic stability. Solutions include:

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the aniline or pyrimidine moieties to identify critical functional groups .
  • Metabolic Profiling : LC-MS/MS analysis to track degradation products and identify stable derivatives .
  • Computational Modeling : Molecular dynamics simulations to predict binding modes and refine synthetic targets .

Q. How can researchers mitigate challenges in purifying this compound due to synthetic by-products?

  • Methodological Answer : Common impurities include unreacted starting materials or regioisomers. Mitigation involves:

  • Chromatographic Techniques : Gradient elution with C18 columns for polar impurities .
  • Recrystallization : Using toluene/hexane mixtures to isolate the pure compound .
  • Monitoring Reaction Progress : Real-time HPLC or TLC to optimize reaction termination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline
Reactant of Route 2
Reactant of Route 2
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.